molecular formula C9H10BClF3KN2O B1447116 Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate CAS No. 1704704-32-4

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

Cat. No.: B1447116
CAS No.: 1704704-32-4
M. Wt: 304.55 g/mol
InChI Key: BDAGCOKTOFVSMP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

potassium;(3-chloro-2-morpholin-4-ylpyridin-4-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClF3N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGCOKTOFVSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory Synthesis

The primary laboratory synthesis of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate involves the following key steps:

  • Starting Materials : The synthesis begins with 3-chloro-2-morpholinopyridine as the organic substrate.
  • Boron Source : A boron trifluoride reagent (such as boron trifluoride etherate or boron trifluoride complex) is employed to introduce the trifluoroborate moiety.
  • Potassium Base : Potassium bases (e.g., potassium carbonate or potassium tert-butoxide) are used to facilitate the formation of the potassium trifluoroborate salt.
  • Reaction Conditions : The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent moisture and air from degrading sensitive intermediates.
  • Purification : After reaction completion, purification is typically achieved through recrystallization or chromatographic techniques to isolate the pure potassium trifluoroborate compound.

This synthetic route is summarized as a nucleophilic substitution where the boron trifluoride source reacts with the pyridine derivative in the presence of potassium, yielding the desired organotrifluoroborate salt.

Industrial Scale Preparation

For industrial production, the laboratory synthesis is scaled up with attention to:

  • Reactor Design : Large-scale reactors equipped with inert gas purging and precise temperature control.
  • Reaction Monitoring : Use of in-line analytical techniques (e.g., HPLC, NMR) to monitor reaction progress and optimize yield.
  • Purification : Enhanced purification methods including recrystallization under controlled conditions or preparative chromatography to ensure pharmaceutical-grade purity.
  • Solvent Selection : Choice of solvents compatible with large-scale synthesis and downstream processing.

The industrial method maintains the same fundamental chemistry but optimizes parameters for cost-effectiveness and reproducibility.

Solubility and Stock Solution Preparation

The compound's solubility profile is critical for its handling and application:

Stock Solution Concentration 1 mg Sample (mL) 5 mg Sample (mL) 10 mg Sample (mL)
1 mM 3.2835 16.4177 32.8353
5 mM 0.6567 3.2835 6.5671
10 mM 0.3284 1.6418 3.2835

Preparation of stock solutions involves dissolving the weighed compound in an appropriate solvent volume to achieve the desired molarity. Solvent choice depends on the compound’s solubility and intended application. Common solvents include DMSO, PEG300, Tween 80, water, or corn oil for in vivo formulations. The preparation protocol requires sequential addition of solvents with mixing and clarification at each step to maintain solution clarity.

Reaction Mechanism and Applications in Synthesis

This compound is primarily used as a reagent in Suzuki–Miyaura coupling reactions, where it serves as the organoboron partner:

  • The trifluoroborate group participates in transmetalation with palladium catalysts.
  • Coupling occurs with aryl or vinyl halides to form biaryl or vinyl-aryl products.
  • This reaction is highly valuable in medicinal chemistry for constructing complex molecules.

The preparation method ensures the compound is stable and reactive enough for these transformations.

Research Findings and Optimization Notes

  • Inert Atmosphere : Strict exclusion of moisture and oxygen is crucial during synthesis to prevent hydrolysis of boron intermediates.
  • Temperature Control : Reaction temperature influences yield and purity; typically, mild heating is applied.
  • Purification : Use of silica gel or MgSO4 during workup helps remove impurities and moisture.
  • Storage : The compound is stored under inert atmosphere and low temperature to maintain stability.

A representative synthetic procedure involves stirring the reaction mixture with boron trifluoride source and potassium base under nitrogen, followed by aqueous workup and organic extraction. The organic layer is dried over MgSO4 and purified by recrystallization.

Summary Table: Preparation Overview

Aspect Details
Starting Material 3-chloro-2-morpholinopyridine
Boron Source Boron trifluoride reagent (e.g., BF3·OEt2)
Base Potassium carbonate or potassium tert-butoxide
Atmosphere Inert (N2 or Ar)
Solvent Commonly anhydrous organic solvents (e.g., THF, DMSO)
Purification Recrystallization, chromatography
Scale Laboratory to industrial scale
Key Reaction Type Formation of potassium organotrifluoroborate salt via nucleophilic substitution
Application Suzuki–Miyaura coupling reagent
Storage Inert atmosphere, low temperature

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoroborates are widely employed in Pd-catalyzed Suzuki-Miyaura couplings. For the 3-chloro-2-morpholinopyridin-4-yl derivative:

  • Electrophile Compatibility : Reacts with aryl/heteroaryl halides (Cl, Br, I) and triflates under standard Pd catalysis.

  • Catalytic Systems :

    CatalystBaseSolvent SystemYield RangeSource
    PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O60–85%
    Pd(OAc)₂/XPhosK₂CO₃CPME/H₂O70–90%
    Pd(PPh₃)₄Cs₂CO₃Toluene/H₂O65–80%
  • Substituent Effects : The 3-chloro group enhances electrophilic reactivity, while the morpholino ring improves solubility and stabilizes intermediates via coordination .

Functional Group Tolerance

The reagent exhibits stability under oxidative and basic conditions:

  • Epoxidation Resistance : The trifluoroborate moiety remains intact during epoxidation of adjacent alkenes (if present) .

  • Compatibility : Tolerates esters, amides, and unprotected alcohols in coupling partners, as demonstrated in related potassium acyltrifluoroborates .

Sequential Cross-Coupling

The chloro substituent allows for post-coupling functionalization:

  • Example Pathway :

    • Suzuki-Miyaura coupling with aryl bromide → Biaryl intermediate.

    • Nucleophilic aromatic substitution (SNAr) of the 3-chloro group with amines or thiols .

Stability and Handling

  • Storage : Stable under inert atmosphere at 2–8°C; decomposes upon prolonged exposure to moisture .

  • Purification : Typically used crude due to air sensitivity; recrystallization from EtOH/H₂O improves purity .

Comparative Reactivity

Property3-Chloro-2-morpholinopyridin-4-yl TrifluoroborateAnalogous Aryl Trifluoroborate
Coupling Rate (Pd)Faster (electron-deficient pyridine core)Moderate
SNAr ReactivityHigh (activated chloro group)Low
Solubility in THFExcellent (morpholino group)Poor

Limitations

  • Steric Hindrance : Bulky substituents on the pyridine ring reduce coupling efficiency .

  • Side Reactions : Competing protodeboronation observed under strongly acidic conditions .

Scientific Research Applications

Overview

  • Molecular Formula : C₉H₁₀BClF₃KN₂O
  • Molecular Weight : 304.55 g/mol
  • CAS Number : 1704704-32-4

Scientific Research Applications

  • Organic Synthesis
    • Suzuki–Miyaura Coupling : This compound is primarily utilized as a reagent in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds that are valuable intermediates in pharmaceuticals and agrochemicals.
    • Mechanism of Action :
      • Oxidative Addition : The palladium catalyst reacts with the aryl or vinyl halide.
      • Transmetalation : The organotrifluoroborate transfers its organic group to the palladium complex.
      • Reductive Elimination : The coupled product is formed, regenerating the palladium catalyst.
  • Medicinal Chemistry
    • Drug Development : The compound is employed in synthesizing biologically active molecules and drug candidates targeting diseases such as cancer and infectious diseases. Its ability to form stable carbon-carbon bonds enhances the synthesis of complex organic molecules .
    • Biological Activity Studies : Research indicates that potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate can be involved in various biochemical pathways, making it a candidate for further pharmacological studies.
  • Materials Science
    • Advanced Materials Production : The compound's reactivity allows it to be used in producing advanced materials and fine chemicals, contributing to the development of new materials with specific properties.

Case Studies

  • Synthesis of Biologically Active Molecules
    • A study demonstrated the use of this compound in synthesizing drug candidates aimed at treating various cancers. The compound's role in forming biaryl structures has been crucial for developing effective therapeutic agents .
  • Chlorodeboronation Reactions
    • Research highlighted that this compound facilitates chlorodeboronation reactions, enhancing the synthesis of chlorinated derivatives from aryltrifluoroborates. This modification is vital for improving the pharmacological profiles of drug candidates .

Mechanism of Action

The mechanism of action for Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
  • Molecular Formula : C₉H₁₀BClF₃KN₂O
  • Molecular Weight : 304.55 g/mol
  • CAS Number : 1704704-32-4
  • Purity : 95% (commonly available) .

This organotrifluoroborate compound features a pyridine core substituted with a chlorine atom at the 3-position and a morpholine group at the 2-position. The trifluoroborate (-BF₃K) moiety enhances stability while retaining reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structural complexity and functional groups make it valuable in pharmaceutical and materials chemistry .

Comparison with Structurally Similar Compounds

Potassium Trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate

Key Data :

Property Chloro Derivative (Target) Fluoro Derivative
Molecular Formula C₉H₁₀BClF₃KN₂O C₉H₁₀BF₄KN₂O
Molecular Weight 304.55 g/mol 288.10 g/mol
CAS Number 1704704-32-4 1704704-31-3
Substituent Cl at 3-position F at 3-position

Comparison :

  • Steric Impact : Both substituents (Cl vs. F) have similar steric profiles, but chlorine’s larger atomic radius may slightly alter crystal packing or solubility.
  • Applications : The fluoro derivative may be preferred in contexts requiring lower molecular weight or reduced steric hindrance, while the chloro variant could offer superior stability in harsh reaction conditions .

Potassium (2,4-Dichlorophenyl)trifluoroborate

Key Data :

Property Target Compound 2,4-Dichlorophenyl Derivative
Molecular Formula C₉H₁₀BClF₃KN₂O C₆H₃BCl₂F₃K
Molecular Weight 304.55 g/mol 269.35 g/mol
CAS Number 1704704-32-4 192863-38-0
Core Structure Pyridine with morpholine Dichlorophenyl ring

Comparison :

  • Aromatic System : The pyridine-morpholine system in the target compound introduces nitrogen-based Lewis basicity, enabling coordination with transition metals (e.g., Pd in catalysis). In contrast, the dichlorophenyl derivative lacks such coordinating groups, limiting its utility in metal-mediated reactions.
  • Reactivity : The dichlorophenyl derivative’s electron-deficient aryl ring may accelerate certain electrophilic substitutions, but the target compound’s morpholine group could improve solubility in polar solvents .

Other Organotrifluoroborates

  • The target compound’s chlorine and morpholine substituents offer distinct electronic and steric profiles, making it more suitable for reactions requiring controlled reactivity .
  • Potassium Alkenyl Trifluoroborates: These compounds, prepared via hydroboration of terminal alkynes, emphasize the versatility of trifluoroborates in alkene functionalization.

Stability and Reactivity

  • The morpholine group in the target compound enhances solubility in protic solvents (e.g., water or alcohols), a critical advantage in aqueous-phase Suzuki couplings.
  • The chloro substituent’s electron-withdrawing nature stabilizes the boron center, reducing hydrolysis rates compared to non-halogenated analogs .

Biological Activity

Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate is a chemical compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₁₀BClF₃KN₂O
  • Molecular Weight : 304.55 g/mol
  • CAS Number : 1704704-32-4

This compound is primarily utilized as a reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules and drug candidates.

This compound acts through several biochemical pathways:

  • Suzuki–Miyaura Coupling : It serves as an organotrifluoroborate reagent that undergoes transmetalation with palladium catalysts, enabling the formation of biaryl compounds.
  • Inhibition of Enzymes : Preliminary studies suggest that organotrifluoroborates can act as non-covalent inhibitors of serine proteases, potentially affecting various physiological processes .

Antinociceptive and Toxicological Studies

A study investigated the pharmacological and toxicological properties of related trifluoroborate compounds. Mice treated with potassium thiophene-3-trifluoroborate showed no significant alterations in liver and kidney function markers, indicating a lack of acute toxicity at tested doses (25, 50, and 100 mg/kg) .

The study measured several biochemical parameters:

  • Lipid Peroxidation : No significant differences were observed between treated and control groups.
  • Enzymatic Activities : δ-Aminolevulinate dehydratase, catalase, and glutathione-S-transferase activities remained unchanged, suggesting minimal impact on oxidative stress pathways.

Case Studies

  • Synthesis of Biologically Active Molecules : this compound has been employed in synthesizing various drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in developing pharmaceuticals targeting diseases such as cancer and infectious diseases .
  • Chlorodeboronation Reactions : Research demonstrated that this compound could facilitate chlorodeboronation reactions, enhancing the synthesis of chlorinated derivatives from aryltrifluoroborates. This reaction is crucial for modifying drug candidates to improve their pharmacological profiles .

Summary of Biological Activities

Activity TypeObservations
AntinociceptiveNo significant toxicity observed in acute studies
Enzyme InhibitionPotential non-covalent inhibition of serine proteases
Synthesis ApplicationsValuable in drug development and organic synthesis

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, potassium trifluoroborate salts are often prepared via transmetallation from boronic acids or esters using KHF₂ or KF. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere to prevent hydrolysis .
  • Characterization : Confirm purity via 11^{11}B NMR (expected δ ~ -1 to -3 ppm for trifluoroborate) and 19^{19}F NMR (distinct trifluoroborate signals) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield and purity .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:
Based on GHS classification:

  • Hazards : Acute oral toxicity (Category 4), severe skin/eye irritation (Category 1C) .
  • Preventive Measures :
    • Use nitrile gloves, lab coats, and safety goggles.
    • Work in a fume hood to avoid inhalation .
    • Store in airtight containers at 2–8°C to prevent moisture absorption .
  • Emergency Response : For skin contact, rinse with water for 15 minutes; if ingested, seek immediate medical attention without inducing vomiting .

Basic Question: What are its primary applications in organic synthesis?

Methodological Answer:
This trifluoroborate salt is primarily used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. Key applications:

  • Aryl-Aryl Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl halides under mild conditions (e.g., 60°C in DMF/H₂O) .
  • Oxidation Reactions : Participates in ipso-hydroxylation with air/ascorbate-quinone systems to yield phenols (60–80% yields, 24 h reaction time) .

Advanced Question: How does steric and electronic modulation of the pyridine-morpholine scaffold influence cross-coupling efficiency?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 2-morpholino) slow transmetallation steps, requiring higher catalyst loadings (e.g., 5 mol% Pd) or elevated temperatures (80°C) .
  • Electronic Effects : Electron-withdrawing groups (e.g., 3-chloro) enhance oxidative addition rates but may reduce nucleophilic attack on Pd intermediates. Use electron-rich ligands (e.g., SPhos) to stabilize Pd(0) .
  • Case Study : A 2025 study showed 3-chloro substitution improves coupling yields with deactivated aryl chlorides (e.g., 4-nitrochlorobenzene: 72% vs. 45% for unsubstituted analogue) .

Advanced Question: How to resolve contradictions in reactivity, such as failed hydrazone formation in Petasis–Mannich-type reactions?

Methodological Answer:

  • Mechanistic Insight : Trifluoroborates resist forming anionic boronates required for nucleophilic attack in Petasis–Mannich reactions. Control experiments show pinacol esters (not trifluoroborates) form intermediates .
  • Workarounds :
    • Pre-activation : Treat trifluoroborate with TMSCl to generate ArBF₂ species, though this risks side reactions (e.g., decomposition) .
    • Alternative Substrates : Use boronic acids instead, which form reactive boronate complexes under basic conditions .

Advanced Question: How do reaction conditions (solvent, oxidants) affect oxidation outcomes for this trifluoroborate?

Methodological Answer:

  • Oxidant Choice : Air/ascorbate systems selectively yield phenols, while stronger oxidants (e.g., H₂O₂) may overoxidize to quinones .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may slow reaction rates due to reduced oxygen diffusion. Mixed solvents (DMSO/H₂O) optimize yields .
  • Substituent Impact : Electron-rich aryl groups (e.g., 4-methoxy) accelerate oxidation, while steric hindrance (e.g., 2,6-dimethyl) reduces yields (e.g., 35% vs. 75% for 4-methyl) .

Advanced Question: What strategies stabilize this compound under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : Avoid pH <5 to prevent BF₃ release. Use buffered solutions (e.g., phosphate, pH 6–8) .
  • Basic Conditions : Stable in mild bases (e.g., K₂CO₃ in THF), but strong bases (e.g., NaOH) degrade the morpholine ring .
  • Thermal Stability : Decomposes above 150°C; reactions should be conducted below 100°C .

Advanced Question: How can computational modeling predict reactivity in novel cross-coupling systems?

Methodological Answer:

  • DFT Studies : Calculate transition-state energies for oxidative addition (Pd insertion into C–X bonds) and transmetallation steps.
  • Ligand Effects : Simulate Pd-ligand complexes to optimize electron donation (e.g., bulky phosphines lower activation barriers) .
  • Case Study : A 2024 model predicted 3-chloro-2-morpholino groups reduce Pd–B bond distortion energy by 12 kcal/mol vs. non-chlorinated analogues, aligning with experimental rate enhancements .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
Reactant of Route 2
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Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate

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